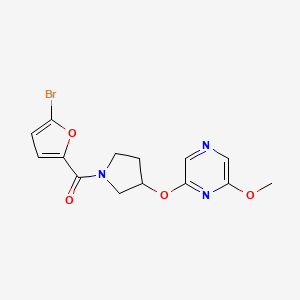

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O4/c1-20-12-6-16-7-13(17-12)21-9-4-5-18(8-9)14(19)10-2-3-11(15)22-10/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSAPJDKYMZXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Formation of Pyrrolidine Intermediate: The next step involves the synthesis of the pyrrolidine intermediate. This can be done by reacting 3-hydroxypyrrolidine with 6-methoxypyrazine in the presence of a base like sodium hydride.

Coupling Reaction: Finally, the bromofuran and pyrrolidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group results in hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic pathways and mechanisms.

Medicine

In medicinal chemistry, (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Brominated Furan Derivatives

- 5-Bromo-3-methyl-2(5H)-furanone (): Synthesized via N-bromosuccinimide (NBS)-mediated bromination, achieving 90% yield. The bromine at C5 enhances electrophilic reactivity, similar to the 5-bromofuran group in the target compound. However, the methyl substituent at C3 in this analogue may sterically hinder reactions compared to the methanone-linked pyrrolidine in the target.

- 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole (): Features a bromobenzofuran core coupled to a pyrazole.

Methanone-Linked Heterocycles

- (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone (): Demonstrates the versatility of methanone linkers in joining aromatic systems. The amino and hydroxy groups in this compound introduce hydrogen-bonding capabilities absent in the target’s bromofuran-pyrrolidine system.

- 2-(1-(4-Amino-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)chromen-4-one (): A chromenone-methanone hybrid with a pyrazolo-pyrimidine group. The ethyl spacer and fused ring system highlight structural diversity in methanone-based architectures.

Pyrrolidine and Pyrazine Derivatives

- EU Patent Compounds (): Include pyrrolidine rings fused with triazolo-pyrazine systems. The 6-methoxypyrazine in the target compound may enhance solubility compared to bulkier substituents like ethyl or difluoroazetidine in these analogues.

Bromination and Coupling Reactions

- Bromination : The target’s 5-bromofuran moiety likely employs NBS-mediated bromination, as seen in (90% yield). This method is efficient for furan derivatives but may require optimization for sterically hindered systems.

- Suzuki Coupling : and highlight the use of palladium-catalyzed couplings (e.g., with boronic acids) to attach aryl groups. The target’s pyrazine-ether substituent could be introduced via similar cross-coupling or nucleophilic substitution.

Methanone Formation

- Enaminone Synthesis (): DMF-DMA is used to form enaminones, a strategy adaptable to methanone synthesis. However, the target’s methanone linkage may instead derive from Friedel-Crafts acylation or ketone-forming condensations, as in ’s benzoylation (65% yield).

Physicochemical and Spectroscopic Properties

| Compound Class | Key Substituents | Yield (%) | Characterization Methods | Notable Features |

|---|---|---|---|---|

| 5-Bromofuran derivatives | Bromine at C5, methyl at C3 | 90 | NMR, MS | High electrophilicity |

| Benzofuran-pyrazole hybrids | Bromobenzofuran, pyrazole | N/A | IR, NMR, MS | Extended conjugation |

| Methanone-linked chromenones | Pyrazolo-pyrimidine, ethyl | 32 | MP, Mass | Low solubility (high MP) |

| Target Compound | Bromofuran, pyrazine-pyrrolidine | N/A | Inferred: NMR, MS, IR | Balanced lipophilicity/solubility |

Research Findings and Implications

- Reactivity : The bromofuran group () is prone to nucleophilic aromatic substitution, whereas the methoxypyrazine () may direct electrophilic attacks to specific positions.

- Solubility: The 6-methoxypyrazine ether in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., ethyl in ).

- Steric Effects : The pyrrolidine ring’s conformation () may influence binding interactions differently than planar systems like pyrazole ().

Biological Activity

The compound (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a bromofuran moiety and a methoxypyrazinyl group, suggests diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

The molecular formula of the compound is with a molecular weight of 382.214 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16BrN3O4 |

| Molecular Weight | 382.214 g/mol |

| Purity | Typically 95% |

Biological Activity

Research indicates that compounds containing furan and pyrazine rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been explored in various studies:

Anticancer Activity

A study by Aijijiyah et al. (2024) investigated the anticancer potential of similar furan derivatives. The findings suggest that furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Furan derivatives have also been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models of disease.

Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

- Anticancer Study : In vitro studies showed that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

- Anti-inflammatory Research : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with furan derivatives significantly reduced the levels of TNF-alpha and IL-6.

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological effects observed can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : Inhibition of NF-kB signaling pathways, resulting in decreased inflammatory mediator production.

- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.